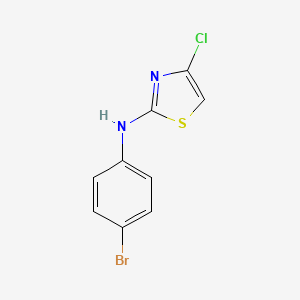

N-(4-Bromophenyl)-4-chlorothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c10-6-1-3-7(4-2-6)12-9-13-8(11)5-14-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEJFZOTLFBYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Thiazole Scaffolds in Modern Chemical Synthesis and Exploration

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. researchgate.net This scaffold is present in a wide array of FDA-approved drugs and is recognized for its broad spectrum of pharmacological activities. frontiersin.org The versatility of the thiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties.

A crucial strategy in modern drug discovery is the introduction of halogen atoms, such as chlorine and bromine, into a lead compound. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a halogen atom can lead to enhanced biological activity. For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. frontiersin.orgnih.gov

The introduction of a chlorine atom onto the thiazole ring, as seen in N-(4-Bromophenyl)-4-chlorothiazol-2-amine, is a key modification. This can alter the electron distribution within the ring system and provide an additional point of interaction with target macromolecules, potentially through halogen bonding. The synthesis of such chlorinated thiazoles can be achieved through various methods, including the reaction of a 2-aminothiazole (B372263) derivative with reagents like copper(II) sulfate, sodium nitrite, and a chloride source. nih.gov

An Overview of Aryl Substituted Thiazol 2 Amines in Academic Investigations

Aryl-substituted thiazol-2-amines represent a vast and extensively studied class of compounds. The general structure, featuring an aryl group attached to the thiazole (B1198619) ring and an amino group at the 2-position, has proven to be a fruitful template for the discovery of new bioactive agents. These compounds have been investigated for a range of potential applications, including as antimicrobial and anticancer agents. nih.govresearchgate.net

A prominent example within this class is 4-(4-bromophenyl)thiazol-2-amine, which serves as a key intermediate in the synthesis of more complex derivatives. nih.gov This intermediate is typically synthesized via the Hantzsch thiazole synthesis, reacting p-bromoacetophenone with thiourea (B124793). nih.govnih.gov The resulting compound and its derivatives have been the subject of numerous studies, demonstrating that the nature and substitution pattern of the aryl groups are critical determinants of their biological effects. nih.gov Research has shown that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial and anticancer activities, which are often evaluated through in vitro assays and supported by computational studies like molecular docking to understand their mechanism of action at a molecular level. researchgate.netnih.gov

Rationale for Comprehensive Research into N 4 Bromophenyl 4 Chlorothiazol 2 Amine As a Molecular Probe

Retrosynthetic Analysis for the this compound Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the bonds forming the heterocyclic ring and the bond connecting the aryl amine to the ring.

The most logical retrosynthetic pathway involves two key disconnections based on the Hantzsch thiazole synthesis:

C-N Bond Disconnection: The bond between the exocyclic nitrogen and the C2 position of the thiazole ring is disconnected. This reveals a 2-amino-4-chlorothiazole intermediate and a bromobenzene (B47551) precursor. However, a more fundamental approach directly targets the entire N-aryl-2-aminothiazole structure.

Hantzsch-Type Disconnection: The thiazole ring itself is disconnected into its core building blocks. This breaks the molecule down into two synthons:

An N-(4-bromophenyl)thiourea synthon, which provides the N=C-N-S backbone.

A 3-carbon α,α'-dihalo-ketone equivalent , which provides the C-C-C backbone of the thiazole ring. Specifically, for a 4-chlorothiazole (B1590448), a reagent like 1,3-dichloroacetone (B141476) is the ideal electrophilic partner.

This analysis identifies N-(4-bromophenyl)thiourea and 1,3-dichloroacetone as the primary starting materials for a convergent and efficient synthesis. The N-(4-bromophenyl)thiourea can be readily prepared from 4-bromoaniline (B143363).

Established Synthetic Pathways for 2-Aminothiazole (B372263) Derivatives

The synthesis of 2-aminothiazoles is a well-established field in organic chemistry, with the Hantzsch synthesis being the most prominent and widely used method. tandfonline.com

First described by Arthur Hantzsch in 1887, this synthesis is a cornerstone reaction for creating thiazole rings. synarchive.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793) derivative. synarchive.comchemhelpasap.com

The general mechanism proceeds through several steps:

Nucleophilic Attack: The sulfur atom of the thiourea, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an isothiouronium salt intermediate. chemhelpasap.com

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: A subsequent dehydration step (loss of a water molecule) from the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. researchgate.net

The reaction is known for being robust and generally providing high yields. chemhelpasap.com For the synthesis of this compound, the specific reactants would be N-(4-bromophenyl)thiourea and 1,3-dichloroacetone.

The synthesis of specifically substituted thiazole-amine conjugates often requires a multi-step approach. nih.gov A common sequence for creating N-aryl-2-aminothiazole derivatives involves:

Preparation of Substituted Thiourea: The required N-(4-bromophenyl)thiourea is typically synthesized first. This can be achieved through the reaction of 4-bromoaniline with an isothiocyanate source.

Hantzsch Cyclization: The prepared N-(4-bromophenyl)thiourea is then reacted with an appropriate α-halocarbonyl compound. For the target molecule, this would be 1,3-dichloroacetone, which upon cyclization, directly installs the chlorine atom at the C4 position of the thiazole ring. researchgate.net

A related synthesis for the core structure, 4-(4-bromophenyl)thiazol-2-amine, involves the reaction of 4-bromoacetophenone with thiourea in the presence of a halogenating agent like iodine, which generates the α-haloketone in situ. nih.govnanobioletters.com This intermediate can then be further functionalized.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation. While specific optimization data for this compound is not extensively published, studies on analogous Hantzsch syntheses provide valuable insights. Key parameters for optimization include the choice of solvent, temperature, and heating method.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. For example, in the synthesis of related N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, conventional reflux in methanol (B129727) required 8 hours, whereas microwave heating achieved higher yields in just 30 minutes. nih.gov

The table below summarizes optimization data from a model Hantzsch reaction, demonstrating the impact of solvent and heating method on yield and reaction time.

| Solvent | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanol | Microwave | 90 | 30 min | 95 | nih.gov |

| Ethanol | Microwave | 90 | 30 min | 92 | nih.gov |

| DMF | Microwave | 90 | 30 min | 85 | nih.gov |

| Methanol | Reflux | 65 | 8 h | 78 | nih.gov |

| Ethanol/Water (1:1) | Reflux | 65 | 2 h | 85 | mdpi.com |

This data is based on the synthesis of analogous N-aryl-2-aminothiazole compounds.

Exploration of Novel Catalytic Approaches in Thiazole Ring Formation

To improve the efficiency and sustainability of the Hantzsch synthesis, various novel catalytic systems have been explored. These catalysts often allow for milder reaction conditions, easier product isolation, and recyclability.

Recent advancements include:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. Examples include copper silicate, which has been used for the rapid and efficient synthesis of 4-substituted 2-aminothiazoles with high yields. nanobioletters.com Other effective heterogeneous catalysts include silica-supported tungstosilicic acid mdpi.com and reusable NiFe2O4 nanoparticles. acs.org

One-Pot Procedures: To improve process efficiency, one-pot syntheses have been developed where an α-haloketone is generated in situ from a ketone using a halogen source, followed by the addition of thiourea without isolating the intermediate. Trichloroisocyanuric acid (TCCA) has been employed as a safe and sustainable source of halogen, replacing more toxic reagents like iodine or bromine under catalytic conditions. rsc.org

Ionic Liquids and Nanocatalysts: Multifunctional nanocatalysts, such as those combining zeolite-Y, ionic liquids, and magnetic nanoparticles, have been designed. These systems can accelerate the reaction rate and allow for easy magnetic separation of the catalyst for reuse. rsc.org

| Catalyst System | Key Advantages | Reaction Type | Reference |

|---|---|---|---|

| Copper Silicate | Heterogeneous, reusable, rapid reaction | Hantzsch condensation | nanobioletters.com |

| Silica Supported Tungstosilisic Acid | Reusable, efficient under conventional or ultrasonic conditions | One-pot, three-component synthesis | mdpi.com |

| NiFe2O4 Nanoparticles | Reusable, green synthesis in aqueous media | One-pot, multicomponent synthesis | acs.org |

| TCCA / Ca/4-MePy-IL@ZY-Fe3O4 | Green halogen source, recyclable magnetic nanocatalyst | One-pot synthesis from ketones | rsc.org |

| Montmorillonite-K10 | Efficient clay catalyst | One-pot synthesis from methylcarbonyls | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of Related Thiazole Analogs

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of thiazoles, these principles have been applied through various innovative techniques that offer alternatives to traditional methods. researchgate.netbepls.com

Key green approaches include:

Alternative Energy Sources: Microwave irradiation nih.gov and ultrasonic irradiation tandfonline.com are energy-efficient methods that can significantly shorten reaction times and increase yields, often allowing for reactions to be performed at lower bulk temperatures.

Green Solvents: The use of environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a core tenet of green synthesis. bepls.comrsc.org PEG, for instance, can act as both a solvent and a phase-transfer catalyst and is recyclable. rsc.org

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by grinding the reactants together in a mortar and pestle, minimizes waste and can lead to enhanced reaction rates and high selectivity. researchgate.net

Reusable Catalysts: As mentioned previously, the development of recyclable heterogeneous catalysts is a key green strategy that reduces chemical waste and process cost. nanobioletters.commdpi.comacs.org

| Green Chemistry Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation for heating. | Drastically reduced reaction times, improved yields. | nih.govbepls.com |

| Ultrasonic Irradiation | Using high-frequency sound waves to promote the reaction. | High yields, simple workups, can be done solvent-free. | mdpi.comtandfonline.com |

| Solvent-Free Grinding | Reactants are physically ground together. | No solvent waste, short reaction times, high selectivity. | researchgate.net |

| Use of Green Solvents (e.g., Water, PEG) | Replacing hazardous organic solvents with benign alternatives. | Reduced environmental impact, improved safety, potential for catalyst/solvent recycling. | bepls.comrsc.org |

| Reusable Heterogeneous Catalysis | Employing solid-phase catalysts that are easily filtered and reused. | Reduced waste, lower cost, simplified purification. | nanobioletters.comacs.org |

X-ray Crystallography for Solid-State Molecular Architecture

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. As of this review, a solved crystal structure for this compound is not publicly available in crystallographic databases. However, analysis of structurally similar compounds provides a robust framework for predicting its molecular architecture.

For instance, studies on related N-acyl-2-aminothiazole derivatives, such as N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, reveal key structural motifs that are likely conserved in the title compound. In these analogues, the thiazole and adjacent phenyl rings are typically not coplanar, exhibiting significant dihedral angles. For this compound, a twisted conformation is expected, with a notable dihedral angle between the plane of the 4-bromophenyl ring and the 4-chlorothiazole ring. This rotation arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the thiazole ring system.

In the solid state, the crystal packing of this compound would likely be dominated by intermolecular hydrogen bonds. The secondary amine (N-H) group is a potent hydrogen bond donor, which would readily interact with the nitrogen atom of the thiazole ring (C=N) of an adjacent molecule, forming N-H···N hydrogen-bonded chains or dimers. Such interactions are a common feature in the crystal packing of 2-aminothiazole derivatives.

Detailed Spectroscopic Investigations for Solution-Phase Conformations

Spectroscopic methods are essential for elucidating the structure and behavior of molecules in the solution phase, providing complementary information to solid-state analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not prevalent in the literature, the spectra of the close analogue 4-(4-Bromophenyl)-2-thiazolamine offer a reliable basis for prediction.

The reported NMR data for this analogue in DMSO-d6 are presented below. The key difference is the absence of a chlorine atom at the 4-position of the thiazole ring.

| Table 1: NMR Data for Analogue Compound 4-(4-Bromophenyl)-2-thiazolamine | ||

|---|---|---|

| Nucleus | Chemical Shift (δ, ppm) | Inferred Assignment |

| ¹H NMR | 7.75 (d, J = 8.6 Hz, 2H) | Aromatic protons ortho to the bromine atom |

| 7.54 (d, J = 8.6 Hz, 2H) | Aromatic protons meta to the bromine atom | |

| 7.12 (s, 2H) | -NH₂ protons | |

| 7.05 (s, 1H) | Thiazole C5-H proton | |

| ¹³C NMR | 168.9 | Thiazole C2 (attached to -NH₂) |

| 149.1 | Thiazole C4 (attached to bromophenyl ring) | |

| 134.6 | Aromatic C (ipso- to thiazole ring) | |

| 131.8 | Aromatic CH (meta to bromine atom) | |

| 128.0 | Aromatic CH (ortho to bromine atom) | |

| 120.6 | Aromatic C (ipso- to bromine atom) | |

| 102.8 | Thiazole C5 |

For This compound , the ¹H NMR spectrum would be simplified in the thiazole region. The signal at 7.05 ppm for the C5-H proton would remain, but the introduction of the chloro-substituent at C4 removes the proton at that position. The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring, consistent with the signals at 7.75 and 7.54 ppm.

In the ¹³C NMR spectrum, the presence of the electron-withdrawing chlorine atom at C4 would induce a downfield shift for the C4 carbon compared to the analogue. Conversely, the "heavy atom effect" of bromine tends to cause an upfield shift for the carbon to which it is attached (C-ipso). 2D NMR experiments like HSQC and HMBC would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides a molecular fingerprint by probing the stretching and bending of chemical bonds. The FTIR and Raman spectra of this compound would be characterized by several key vibrational modes.

| Table 2: Expected Characteristic Vibrational Frequencies | |

|---|---|

| Frequency Range (cm⁻¹) | Assignment |

| 3300-3450 | N-H stretching vibration of the secondary amine |

| 3000-3100 | Aromatic C-H stretching |

| ~1630 | C=N stretching of the thiazole ring |

| ~1580 | N-H bending (scissoring) vibration |

| 1450-1550 | Aromatic C=C ring stretching |

| 800-850 | C-Cl stretching vibration |

| ~820 | Aromatic C-H out-of-plane bending for 1,4-disubstitution |

| 500-600 | C-Br stretching vibration |

The N-H stretching band is typically broad and appears in the high-frequency region. The precise position of the C=N stretching frequency is diagnostic for the thiazole ring structure. The presence of halogen atoms is confirmed by their characteristic stretching vibrations in the lower frequency region of the spectrum, with the C-Cl stretch appearing at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is an indispensable technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high precision. This technique can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to validate its molecular formula.

| Table 3: Molecular Formula and Calculated Mass | |

|---|---|

| Attribute | Value |

| Molecular Formula | C₉H₆BrClN₂S |

| Calculated Monoisotopic Mass | 289.92018 Da |

An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically < 5 ppm) of the calculated value of 289.92018 Da would provide unambiguous confirmation of the compound's elemental composition. The distinct isotopic pattern arising from the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would further corroborate the structure.

Analysis of Intramolecular Interactions and Tautomeric Equilibria

Like most 2-aminothiazole derivatives, this compound can theoretically exist in two tautomeric forms: the amino form and the imino form.

Amino Tautomer: This form features an exocyclic amino group (-NH₂) and an aromatic thiazole ring. This tautomer is generally the more stable and predominant form in solution and the solid state for simple 2-aminothiazoles. The stability is largely attributed to the aromatic character of the thiazole ring.

Imino Tautomer: This form involves a proton shift from the exocyclic nitrogen to the ring nitrogen, resulting in an endocyclic imine (=NH) and an exocyclic C=N double bond. This disrupts the aromaticity of the five-membered ring, rendering it less stable.

Studies have consistently shown that the tautomeric equilibrium for 2-aminothiazoles strongly favors the amino form. Therefore, it is expected that this compound exists almost exclusively as the aromatic amino tautomer under normal conditions.

While intramolecular hydrogen bonding between the exocyclic N-H and the ring nitrogen is geometrically possible, forming a four-membered ring, it is generally not a significant stabilizing interaction. Instead, intermolecular hydrogen bonds, as discussed in the crystallography section, are the primary non-covalent interactions governing the conformation and packing of this molecule in the condensed phase.

Computational Chemistry and Molecular Modeling Studies of N 4 Bromophenyl 4 Chlorothiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.netnih.gov It is a cornerstone of computational chemistry for predicting various molecular properties. For a molecule like N-(4-Bromophenyl)-4-chlorothiazol-2-amine, DFT would provide fundamental insights into its behavior at an electronic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the minimum energy structure. This process is crucial as the three-dimensional structure of a molecule dictates its physical properties and biological activity. For related molecules, studies have confirmed optimized geometries by ensuring the absence of imaginary frequencies in vibrational analysis, which confirms that the structure is a true energy minimum. sigmaaldrich.com

Conformational analysis would explore the different spatial arrangements (conformers) of the this compound molecule that can be achieved through the rotation of its single bonds. The relative stability of these conformers is determined by their calculated energies. For example, in a study of a similar bromo-benzylidene compound, the dihedral angle (the angle between the two benzene (B151609) rings) was found to be 15.7 (2)°, indicating a non-planar conformation. nih.gov Identifying the most stable conformer is essential for subsequent analyses like molecular docking.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. nih.gov

In studies of related compounds, FMO analysis has been used to predict reactivity. For instance, a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives showed that the compound with the smallest HOMO-LUMO gap (4.27 eV) was the most reactive, while the one with the largest gap (5.19 eV) was the most stable. sigmaaldrich.com

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. Higher energy means more reactive as a nucleophile. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. Lower energy means more reactive as an electrophile. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Energy difference between LUMO and HOMO. | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. nih.gov It is plotted onto the molecule's surface and uses a color spectrum to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like nitrogen or oxygen). These are sites prone to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

EPS maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or substrates. researchgate.netepa.gov They help identify regions responsible for hydrogen bonding and other non-covalent interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability in a simulated physiological environment (e.g., in water). nih.gov

For a compound like this compound, an MD simulation would track the atomic trajectories by solving Newton's equations of motion. This would reveal how the molecule behaves in solution, how its different parts move relative to each other, and how stable its interactions are with a target protein over a period of time, typically nanoseconds. nih.gov MD is often used to refine the results of molecular docking, ensuring the stability of the predicted binding pose. nih.gov

Molecular Docking Simulations for Ligand-Macromolecule Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. amazonaws.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target. nih.govscielo.br

Prediction of Binding Modes with Canonical Biological Targets (e.g., Enzymes, Receptors, Proteins)

For this compound, docking simulations would be performed against the three-dimensional structures of known biological targets. Studies on analogous 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated this approach. nih.govresearchgate.net In one such study, derivatives were docked into the active sites of various microbial and cancer-related proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT). nih.govnih.gov

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (often as a negative value, where a more negative score indicates a stronger predicted binding). The analysis also reveals specific interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Interactions between nonpolar regions.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: Interactions involving the chlorine and bromine atoms.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Computational analysis of this compound reveals several key features that dictate its molecular interactions. The molecule possesses distinct regions capable of forming hydrogen bonds and engaging in hydrophobic interactions, which are critical for its binding affinity to biological targets.

The primary sites for hydrogen bonding are the amine group (-NH-) and the nitrogen atom within the thiazole (B1198619) ring. The exocyclic amine proton can act as a hydrogen bond donor, while the lone pair of electrons on the sp2-hybridized thiazole nitrogen atom allows it to serve as a hydrogen bond acceptor. Studies on structurally related 4-(4-bromophenyl)thiazol-2-amine derivatives have demonstrated the importance of these interactions in molecular docking simulations with various protein targets. For instance, in studies involving antimicrobial and anticancer targets, the amine group and thiazole nitrogen are frequently observed forming hydrogen bonds with amino acid residues such as aspartate, glutamine, and tyrosine in the active sites of enzymes. nih.gov

Hydrophobic interactions are predominantly driven by the two aromatic rings: the 4-bromophenyl group and the 4-chlorothiazole (B1590448) moiety. The bromo- and chloro-substituents enhance the lipophilicity of the molecule, potentially strengthening these interactions. Molecular docking studies on similar compounds have shown that the phenyl ring often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket of target proteins. nih.govscielo.org.mx The halogen atoms (bromine and chlorine) can also participate in halogen bonding, a non-covalent interaction that can further stabilize the ligand-protein complex.

Table 1: Potential Molecular Interactions of this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Partners (in Proteins) |

|---|---|---|

| Amine (-NH-) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Asparagine |

| 4-Bromophenyl Ring | Hydrophobic, π-π Stacking, Halogen Bond | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| 4-Chlorothiazole Ring | Hydrophobic, Halogen Bond | Alanine, Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Thiazole-Based Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For thiazole-based systems, including derivatives of this compound, QSAR studies are instrumental in predicting the biological efficacy of new analogues and in understanding the structural requirements for activity.

The development of a QSAR model for thiazole derivatives typically involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, steric, and topological properties.

Commonly used descriptors in QSAR studies of thiazole derivatives include:

Hydrophobic parameters: LogP (octanol-water partition coefficient), which measures the lipophilicity of the molecule.

Electronic parameters: Hammett constants (σ), dipole moment (μ), and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties and reactivity. nih.gov

Steric parameters: Molar refractivity (MR) and Taft steric parameters, which relate to the volume and shape of the molecule.

Topological indices: Connectivity indices that describe the branching and complexity of the molecular skeleton.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to the biological activity. scielo.org.mxnih.govmdpi.com For example, a QSAR study on a series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives found a strong correlation between their antithrombotic activity and electronic parameters, suggesting that the electronic nature of the substituents is a key determinant of their efficacy. nih.gov Another study on 2-amino-4-arylthiazoles as anti-giardial agents developed a QSAR model highlighting the importance of specific energetic and spatial descriptors for activity. researchgate.net

The predictive power of the developed QSAR model is then rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development). A statistically robust and validated QSAR model can then be used to predict the activity of newly designed thiazole derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Table 2: Key Findings from QSAR Studies on Thiazole-Based Systems

| Thiazole System | Biological Activity | Key Correlated Descriptors | Statistical Method | Reference |

|---|---|---|---|---|

| 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazoles | Antithrombotic | Electronic (Field, Sigma, Dipole Moment) | MLR | nih.gov |

| 2-Amino-4-arylthiazoles | Anti-giardial | E2M, RDF115m, F10, MATS6v, Hypnotic-80 | MLR | researchgate.net |

| 2-Oxoquinoline arylaminothiazoles | Anticancer (Tubulin Inhibition) | Electrostatic and Hydrophobic Fields (CoMFA/CoMSIA) | PLS | scielo.org.mx |

| Thiazolidine-4-carboxylic acids | Anti-influenza (Neuraminidase Inhibition) | Hydrogen Count, Hydrophilicity, Steric, Hydrophobic | MLR, PLS | nih.gov |

In Vitro Biological Interaction and Mechanistic Studies of N 4 Bromophenyl 4 Chlorothiazol 2 Amine

Fundamental Mechanistic Elucidation at the Molecular Level

Substrate Recognition and Allosteric Modulation Studies

No published research was found that specifically investigates the substrate recognition or allosteric modulation properties of N-(4-Bromophenyl)-4-chlorothiazol-2-amine.

Role as a Chemical Probe in Biological Systems

There is no available scientific literature describing the use of this compound as a chemical probe for studying biological systems.

Structure Activity Relationship Sar Profiling of N 4 Bromophenyl 4 Chlorothiazol 2 Amine Analogs

Design and Synthesis of Derivatives of N-(4-Bromophenyl)-4-chlorothiazol-2-amine Analogs

The design of analogs of the lead compound has been guided by the goal of exploring the impact of various structural modifications on their biological activities, particularly as antimicrobial and anticancer agents. nih.govfrontiersin.orgnih.gov The general strategy involves the synthesis of a core intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then elaborated through reactions at the 2-amino position. nih.govresearchgate.net

The synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, is typically achieved via the Hantzsch thiazole (B1198619) synthesis. This involves the condensation of p-bromoacetophenone with thiourea (B124793), often catalyzed by iodine, under reflux conditions. nih.govnih.gov The resulting 2-amino-4-(4-bromophenyl)thiazole (B182969) serves as a versatile building block for further derivatization.

Further modifications are introduced at the 2-amino group. For instance, reaction with chloroacetyl chloride yields N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. nih.govresearchgate.net This chloroacetamide derivative is then reacted with a variety of substituted anilines to produce a library of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov This systematic approach allows for the introduction of diverse chemical functionalities, enabling a thorough investigation of their effects on biological activity.

Another synthetic route involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with various aromatic aldehydes to form Schiff base derivatives. nih.govresearchgate.net These synthetic strategies provide a robust platform for generating a wide array of analogs for SAR studies.

Systematic Modification of the Aryl Ring Substituents and Thiazole Core

The systematic modification of the N-(4-bromophenyl)-4-(4-bromophenyl)thiazol-2-amine scaffold has been a key strategy in elucidating the structure-activity relationships of this class of compounds. These modifications have been focused on two primary regions: the aryl ring attached to the 2-amino group and the substituent at the 4-position of the thiazole core.

In the case of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives, a variety of substituents have been introduced onto the terminal phenyl ring (Ring B). These include electron-donating groups, electron-withdrawing groups (such as chloro, bromo, and nitro groups), and substituents at the ortho, meta, and para positions. nih.gov This allows for a detailed exploration of the electronic and steric effects of these substituents on the compound's biological profile.

While the majority of the reported research focuses on a 4-(4-bromophenyl)thiazole (B159989) core, some studies have explored variations at this position. For example, analogs with a 4-(4-chlorophenyl)thiazole core have also been synthesized and evaluated, allowing for a direct comparison of the impact of a chloro versus a bromo substituent on the phenyl ring at the 4-position of the thiazole. researchgate.net The central thiazole ring itself is generally considered a critical pharmacophoric element and is typically left unmodified in these analog series. nih.gov

The following table summarizes a selection of synthesized derivatives and their modifications:

| Compound ID | Core Structure | Modification at 2-Amino Group | Aryl Ring B Substituent |

| d1 | 4-(4-bromophenyl)thiazole | -2-((4-chloro-3-nitrophenyl)amino)acetamide | 4-Cl, 3-NO2 |

| d4 | 4-(4-bromophenyl)thiazole | -2-((2-nitrophenyl)amino)acetamide | 2-NO2 |

| d5 | 4-(4-bromophenyl)thiazole | -2-((4-chlorophenyl)amino)acetamide | 4-Cl |

| p2 | 4-(4-bromophenyl)thiazole | -N-(4-chlorobenzylidene) | 4-Cl |

| p3 | 4-(4-bromophenyl)thiazole | -N-(2-chlorobenzylidene) | 2-Cl |

Elucidation of Substituent Effects on Biological Interaction Profiles

The biological evaluation of the synthesized analogs has provided significant insights into the effects of various substituents on their antimicrobial and anticancer activities. nih.govnih.gov A clear trend has emerged regarding the influence of electron-withdrawing groups on the biological potency of these compounds.

Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated that the presence of electron-withdrawing groups, such as -Br, -Cl, and -NO2, on the terminal phenyl ring (Ring B) enhances both antimicrobial and anticancer activities. nih.gov For instance, derivatives with these substituents showed improved activity against various bacterial and fungal strains, as well as the MCF-7 breast cancer cell line. nih.gov

The amide linkage introduced at the 2-amino position is another key structural feature. This linker is believed to participate in hydrogen bonding interactions with amino acid residues in the active site of target proteins, which is crucial for the biological activity of these compounds. nih.gov

The following table presents a summary of the biological activities of selected derivatives:

| Compound ID | Aryl Ring B Substituent | Antimicrobial Activity | Anticancer Activity (MCF-7) |

| d1 | 4-Cl, 3-NO2 | Promising | - |

| d2 | 2-Cl | Promising | - |

| d3 | 4-Br | Promising | - |

| d6 | 4-NO2 | - | Active |

| d7 | 3-NO2 | - | Active |

Development of Pharmacophore Models for Thiazole-Based Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thiazole-based scaffolds, including the N-(4-(4-bromophenyl)thiazole-2-yl) framework, molecular docking studies have been instrumental in developing pharmacophore models. nih.gov

These studies involve docking the synthesized compounds into the active sites of their putative biological targets. For the antimicrobial activity, models have been developed based on interactions with enzymes essential for microbial survival. nih.gov For the anticancer activity against the MCF-7 cell line, docking studies have been performed with the estrogen receptor-alpha (ER-alpha). frontiersin.org

The results of these docking studies reveal key pharmacophoric features, including:

Hydrogen Bond Donors and Acceptors: The amide linkage and the nitrogen atoms in the thiazole ring and on the substituent groups are often identified as crucial hydrogen bond donors and acceptors. nih.govfrontiersin.org For example, the amide group has been shown to form hydrogen bonds with amino acid residues such as Asp351 in the target protein. nih.gov

Aromatic/Hydrophobic Regions: The phenyl rings in the structure serve as hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with the receptor.

Electron-Withdrawing Features: The presence of electron-withdrawing groups, which were found to enhance biological activity, are highlighted as important features in the pharmacophore models.

These models provide a rational basis for the observed SAR and guide the design of new, more potent analogs by ensuring that the designed molecules possess the necessary features for optimal interaction with the biological target.

Insights into Mechanistic Basis from SAR Analysis

The structure-activity relationship (SAR) analysis of N-(4-(4-bromophenyl)thiazole-2-yl) analogs has provided valuable insights into their potential mechanisms of action. The consistent observation that specific structural features correlate with enhanced biological activity allows for the formulation of hypotheses about how these molecules interact with their biological targets at a molecular level.

A key insight from the SAR analysis is the importance of the amide linkage at the 2-position of the thiazole ring. nih.gov The enhanced activity of compounds containing this linker strongly suggests that it plays a critical role in binding to the target protein, likely through the formation of hydrogen bonds with amino acid residues in the active site. nih.govfrontiersin.org This interaction is believed to be a fundamental aspect of the mechanistic basis of their biological effects.

The SAR data, in conjunction with molecular docking studies, suggests that these thiazole derivatives act as inhibitors of specific enzymes or receptors. For their anticancer activity, the docking studies targeting ER-alpha suggest a mechanism involving the modulation of this receptor. frontiersin.org For their antimicrobial activity, the mechanism is likely the inhibition of a crucial bacterial or fungal enzyme. The SAR provides a roadmap for designing compounds that can more effectively interact with these targets, leading to improved therapeutic potential.

Advanced Analytical and Bioanalytical Methodologies for N 4 Bromophenyl 4 Chlorothiazol 2 Amine Research

Development of Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are fundamental in the synthesis and quality control of N-(4-Bromophenyl)-4-chlorothiazol-2-amine, ensuring the purity of the compound for research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for these applications.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity assessment of this compound and related heterocyclic compounds. jchr.org The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve a high degree of accuracy, precision, and sensitivity.

A typical RP-HPLC method for a compound like this compound would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. The method would demonstrate linearity, accuracy, precision, and selectivity. For instance, a method for a structurally similar N-(4-bromophenyl) derivative was validated over a concentration range of 10-50 µg/mL with a high correlation coefficient (r² = 0.999), showcasing excellent linearity. jchr.org The accuracy of such methods often falls within 99.95% to 100.37%, with intra-day and inter-day precision values being very low, indicating high reproducibility. jchr.org

The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical for achieving optimal separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining and separating non-polar to moderately polar compounds like the target thiazole (B1198619) derivative. jchr.org The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, run in either an isocratic or gradient elution mode. jchr.org UV detection is commonly employed, with the detection wavelength set at the compound's maximum absorbance for optimal sensitivity. jchr.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Value/Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) jchr.org |

| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) jchr.org |

| Flow Rate | 1.0 mL/min jchr.org |

| Detection | UV-Vis Detector at λmax (e.g., 249 nm) jchr.org |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While less common than HPLC for non-volatile pharmaceutical compounds, GC can be employed for the analysis of this compound, especially for detecting volatile impurities from the synthesis process. The compound may require derivatization to increase its volatility and thermal stability for GC analysis. The use of a mass spectrometer as a detector (GC-MS) can provide both quantitative data and structural information about any impurities present. nih.gov

Spectrometric Methods for Quantitative Analysis in Research Matrices (e.g., UV-Vis, Fluorescence)

Spectrometric methods offer simple, rapid, and cost-effective means for the quantitative analysis of this compound in various research matrices.

UV-Visible Spectroscopy:

UV-Visible spectroscopy is routinely used for the quantification of this compound in bulk and in simple solutions. The method is based on the principle of measuring the absorbance of light by the analyte at a specific wavelength (λmax), which is directly proportional to its concentration (Beer-Lambert law). The thiazole ring system, along with the substituted phenyl rings, contributes to a chromophore that absorbs in the UV region. The λmax for a similar N-(4-bromophenyl) derivative has been reported at 249 nm, which serves as a good starting point for method development for the target compound. jchr.org

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique that can be utilized for the quantification of fluorescent molecules. Many heterocyclic compounds, including thiazole derivatives, exhibit intrinsic fluorescence or can be derivatized to become fluorescent. nih.govmdpi.com The development of a fluorescence-based assay would involve determining the optimal excitation and emission wavelengths. The intensity of the emitted light is proportional to the concentration of the analyte, often providing lower detection limits compared to UV-Vis spectroscopy. The solvatochromic properties of related fluorophores, where the emission wavelength shifts with the polarity of the solvent, can also be exploited for specific analytical applications. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS for In Vitro Metabolites)

The analysis of this compound in complex biological matrices, such as in vitro metabolite identification studies, necessitates the use of highly selective and sensitive hyphenated techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the analysis of drugs and their metabolites in biological samples. researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For amine-containing compounds like this compound, derivatization can sometimes be employed to improve chromatographic retention and ionization efficiency. scispace.comnih.gov

In a typical LC-MS/MS workflow, the parent compound and its potential metabolites are first separated on an LC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI) and detected. In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of the parent drug or a suspected metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even in complex matrices. researchgate.netuniversiteitleiden.nl This methodology is crucial for elucidating the metabolic pathways of this compound in in vitro systems like liver microsomes or cell cultures.

Table 2: Conceptual LC-MS/MS Method for Metabolite Analysis of this compound

| Parameter | Typical Setting/Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) researchgate.net |

| Column | Reversed-phase C18 or HILIC nih.gov |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), positive mode universiteitleiden.nl |

| Scan Mode | Selected Reaction Monitoring (SRM) or Full Scan with product ion scan researchgate.net |

This technique has been successfully applied to identify a wide range of metabolites in various biological samples, demonstrating its power in drug metabolism studies. universiteitleiden.nlnih.gov

Microfluidic and Miniaturized Analytical Platforms for Research Scale Studies

Recent advancements in analytical technology have led to the development of microfluidic and miniaturized platforms that offer several advantages for research-scale studies, including high-throughput screening, reduced sample and reagent consumption, and faster analysis times. nih.gov

These "lab-on-a-chip" systems can integrate various analytical steps, such as sample preparation, separation, and detection, onto a single microchip. For a compound like this compound, a microfluidic platform could be designed for applications such as:

High-Throughput Screening: Automated microfluidic systems can be used to rapidly screen the effects of the compound on cells or enzymes in a combinatorial and dynamic fashion. nih.gov

Purity Analysis: Miniaturized liquid chromatography or capillary electrophoresis systems can be integrated onto a chip for rapid purity assessment.

Metabolism Studies: Microfluidic cell culture systems can be coupled with online analysis to study the metabolism of the compound in a more physiologically relevant environment.

While the specific application of microfluidic devices for this compound may still be in the research and development phase, the potential of this technology to accelerate the investigation of novel compounds is significant.

Future Research Directions and Emerging Applications of N 4 Bromophenyl 4 Chlorothiazol 2 Amine in Chemical Science

Development as a Lead Scaffold for Novel Chemical Probes

The core structure of an aminothiazole is a privileged scaffold in medicinal chemistry. The parent nucleus, [2-amino-4-(4-bromophenyl) 1,3-thiazole], serves as a valuable starting point for the synthesis of new derivatives with potential therapeutic applications. researchgate.net Research has demonstrated that derivatives of the closely related 4-(4-bromophenyl)thiazol-2-amine can be synthesized to target microbial resistance and to enhance the selectivity of chemotherapeutic agents against cancer. nih.govresearchgate.net

In one such study, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in-vitro antimicrobial and anticancer activities. researchgate.net The findings revealed that specific derivatives exhibited promising antimicrobial activity, comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Furthermore, one derivative was identified as the most active against the MCF7 human breast adenocarcinoma cancer cell line, with activity comparable to the standard drug 5-fluorouracil. nih.gov These results underscore the potential of the N-(4-bromophenyl)thiazol-2-amine scaffold as a foundational structure for developing highly specific and potent chemical probes to investigate and potentially treat infectious diseases and cancer. researchgate.netnih.gov Further investigation into the structure-activity relationships of these compounds could lead to the development of next-generation molecular tools for biological research.

Applications in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The N-(4-Bromophenyl)-4-chlorothiazol-2-amine scaffold possesses key features, such as hydrogen bond donors (the amine group) and acceptors (the thiazole (B1198619) nitrogen), as well as halogen atoms capable of halogen bonding, making it an excellent candidate for constructing complex supramolecular assemblies.

Studies on analogous structures, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveal the formation of strong intramolecular hydrogen bonds. researchgate.net The crystal structure of this related compound shows intricate packing arrangements stabilized by multiple intermolecular hydrogen bonds, demonstrating the capacity of the bromophenylamino moiety to direct supramolecular architecture. researchgate.net The packing diagram for this molecule further illustrates these organized, multi-unit structures. researchgate.net

Moreover, related imine compounds are recognized for their role as polymer stabilizers and as intermediates in the synthesis of various industrially significant compounds. nih.gov The inherent stability and reactivity of the imine functional group, which can be readily formed from the 2-amino group of the title compound, opens avenues for its incorporation into novel polymers and materials. nih.gov This suggests a promising future for this compound derivatives in the design of new materials with tailored electronic, optical, or mechanical properties, driven by controlled intermolecular interactions.

Advanced Synthetic Methodologies for Diversification and Library Generation

The generation of chemical libraries with diverse structures is fundamental to discovering new chemical entities with desired functions. This compound is an ideal starting block for such diversification due to its multiple reactive sites. Advanced synthetic methods can be employed to modify the core structure, leading to large libraries of related compounds.

The primary amine group is a key handle for derivatization. It can readily react with various aromatic aldehydes to yield Schiff base derivatives. nih.govresearchgate.net Another common strategy involves the reaction with chloroacetyl chloride to produce an intermediate that can be further cyclized or substituted. researchgate.net For instance, reacting a chloroacetamide derivative with ammonium (B1175870) thiocyanate (B1210189) can yield a thiazolidinone ring system.

More advanced techniques like the Suzuki cross-coupling reaction have been successfully applied to similar scaffolds to introduce a wide range of aryl groups, tolerating various electron-donating and withdrawing functional groups. nih.gov This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and significantly expanding the chemical space around the core structure. nih.gov The synthesis of a novel series of thiazole-based derivatives often involves multi-step chemical reactions to build complexity. nih.govnih.gov These methodologies are crucial for generating diverse libraries for high-throughput screening in drug discovery and materials science. nih.gov

Table 1: Synthetic Methodologies for Diversification

| Method | Reagents/Catalysts | Resulting Modification | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes | Forms an imine (-N=CH-Ar) linkage at the 2-amino position. | nih.gov, researchgate.net |

| Acylation | Chloroacetyl chloride, Benzoyl chloride | Adds an acyl group to the 2-amino position. | researchgate.net, |

| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄) | Adds new aryl groups to the structure, typically at the bromo-position. | nih.gov |

| Cyclization | Ammonium thiocyanate on an N-chloroacetyl intermediate | Forms a new heterocyclic ring fused or attached to the core. |

Theoretical Frameworks for Predicting Novel Chemical Reactivities

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding synthetic efforts, and explaining experimental observations. For this compound and its derivatives, theoretical frameworks are essential for understanding their reactivity and potential biological activity.

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a receptor, which is crucial for structure-based drug design. nih.govresearchgate.net Docking studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated good docking scores within the binding pockets of selected protein targets, helping to rationalize their observed biological activity. nih.gov

Density Functional Theory (DFT) is another powerful method used to explore structural and electronic properties. nih.gov DFT investigations on related thiophene-based imines have been performed to analyze their reactivity and identify reactive sites within the molecules through conceptual DFT reactivity descriptors and molecular electrostatic potential analyses. nih.gov These theoretical calculations provide deep insights that complement experimental findings. researchgate.netnih.gov Additionally, computational models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for assessing the drug-likeness of new compounds, helping to filter out candidates that are likely to fail in later stages of development. nih.govresearchgate.net Conformational and structural modeling studies are also used to confirm proposed reaction mechanisms and differentiate between possible isomers. mdpi.com

Table 2: Theoretical Frameworks and Their Applications

| Theoretical Framework | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding | To understand biological activity and guide the design of more potent inhibitors. | nih.gov, researchgate.net, mdpi.com |

| Density Functional Theory (DFT) | Explores electronic structure and reactivity | To analyze reactivity, identify reactive sites, and understand molecular properties. | nih.gov |

| ADME Prediction | Assesses pharmacokinetic properties | To determine the "drug-likeness" of a compound and predict its behavior in an organism. | nih.gov, researchgate.net |

Design of Next-Generation Thiazole-Based Research Tools

The culmination of advanced synthesis, biological evaluation, and theoretical modeling provides a robust platform for designing the next generation of research tools based on the this compound scaffold. The goal is to create molecules with highly specific functions that can be used to probe biological systems or create novel materials.

Future design will likely focus on creating multi-targeted inhibitors, a strategy that is gaining traction in drug discovery. nih.gov By rationally combining structural motifs known to interact with different biological targets, derivatives of this compound could be engineered to modulate multiple pathways simultaneously. The synthetic diversification methods outlined previously allow for the precise placement of different functional groups to achieve this. nih.govnih.gov

Furthermore, the principles of supramolecular chemistry can be applied to design self-assembling systems for applications in materials science, such as sensors or drug delivery vehicles. By fine-tuning the non-covalent interactions through synthetic modification, researchers can control the assembly of these molecules into predictable and functional architectures. The integration of computational predictions will be paramount, allowing for the in silico design and pre-screening of novel thiazole-based tools before committing to their synthesis, thus accelerating the discovery pipeline. nih.govresearchgate.net The development of new thiazole derivatives with potential anticancer, antibacterial, and antioxidant effects remains a key area of investigation. nih.gov

Q & A

Q. What are the established synthetic routes for N-(4-Bromophenyl)-4-chlorothiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions of substituted thiourea intermediates with α-haloketones or via condensation of 4-chlorothiazole-2-amine derivatives with 4-bromophenyl reagents. For example, analogous thiazol-2-amine derivatives are synthesized by reacting 4-chloro-2-aminothiazole with 4-bromophenylboronic acid under Suzuki coupling conditions (see ). Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or THF), and catalytic systems (e.g., Pd catalysts for cross-coupling). Impurities often arise from incomplete cyclization or halogen scrambling, necessitating purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz), while the thiazole C-H resonates as a singlet (δ 7.2–7.3 ppm). ¹³C signals for C-Br and C-Cl are typically deshielded (δ 115–120 ppm and δ 125–130 ppm, respectively).

- IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) confirm halogen presence.

Contradictions in spectral data (e.g., unexpected splitting) may indicate rotational isomerism or impurities, requiring 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry to determine electrophilic/nucleophilic sites. The bromophenyl group’s electron-withdrawing nature increases thiazole ring electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).

- Docking Studies : Use software like AutoDock Vina to simulate binding with kinases or receptors. For example, the compound’s planar structure may intercalate into DNA or inhibit tyrosine kinases, as seen in analogous imidazo-quinazoline derivatives (). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies address contradictory crystallographic and spectroscopic data for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in bond angles/geometry (e.g., thiazole ring puckering) using SHELXL (). For example, torsional angles between the thiazole and bromophenyl groups may deviate from ideal planarity due to steric hindrance.

- Validation Tools : Apply the PLATON toolkit () to check for missed symmetry or disorder. If experimental data conflicts (e.g., NMR suggests free rotation, but crystallography shows rigidity), consider temperature-dependent NMR to probe dynamic effects .

Q. How does this compound perform in kinetic studies for polymerization initiation?

Methodological Answer: Analogous vanadium complexes (e.g., methoxy-oxobis[N-(4-bromophenyl)salicylideneiminato]vanadium(V)) initiate methylmethacrylate polymerization at 80°C with a reaction order of 0.5 for initiator and 1.8 for monomer (). For this compound, conduct radical trapping experiments (e.g., using TEMPO) to confirm initiation mechanism. Monitor kinetics via dilatometry or DSC, correlating rate constants with Hammett parameters of substituents .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Variable Substituents : Synthesize analogs with electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -NO₂) groups on the phenyl ring.

- Assays : Test against target enzymes (e.g., COX-2, EGFR kinase) using fluorescence polarization or ELISA.

- Data Analysis : Use multivariate regression to correlate Hammett σ values with bioactivity. For example, increased electronegativity may enhance binding to hydrophobic pockets but reduce solubility .

Q. What are common pitfalls in scaling up the synthesis of this compound?

Methodological Answer:

- Exothermic Reactions : Halogenated intermediates may decompose at high concentrations. Use controlled addition of reagents and cooling.

- Purification Challenges : Replace column chromatography with fractional crystallization for large batches. Monitor for dihalogen byproducts (e.g., Br/Cl exchange) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.